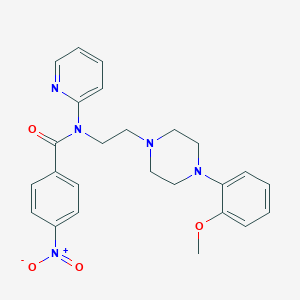

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitro-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O4/c1-34-23-7-3-2-6-22(23)28-17-14-27(15-18-28)16-19-29(24-8-4-5-13-26-24)25(31)20-9-11-21(12-10-20)30(32)33/h2-13H,14-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAMQPRHXWOEJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide, commonly referred to as Nitro-MPPF, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, molecular properties, and biological activities, supported by relevant data tables and findings from various studies.

Molecular Properties

The molecular formula of Nitro-MPPF is , with a molar mass of approximately 461.51 g/mol. The compound is characterized as a yellow solid with a purity of at least 95% . Its structure features a piperazine ring, which is known to influence its biological activity.

Synthesis

Nitro-MPPF can be synthesized through various methods involving the reaction of piperazine derivatives with substituted benzamides. The synthesis process typically involves several steps, including protection and deprotection strategies to ensure the stability of functional groups throughout the reaction .

1. Serotonin Receptor Activity

Nitro-MPPF has been studied for its affinity towards serotonin receptors, particularly the 5-HT1A subtype. Research indicates that it acts as a selective antagonist, which may have implications in treating anxiety and depression-related disorders. For instance, derivatives of similar structures have shown promising results in inhibiting serotonin uptake .

2. Kinase Inhibition

Recent studies have evaluated Nitro-MPPF’s potential as a kinase inhibitor. It has been tested against various protein kinases, showing significant inhibitory effects on targets such as EGFR (Epidermal Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor). The compound demonstrated inhibition percentages ranging from 21% to 92%, depending on the concentration and specific target kinase .

| Target Kinase | Inhibition (%) at 10 nM |

|---|---|

| EGFR | 91% |

| PDGFR | 67% |

| HER-4 | Comparable to imatinib |

| VEGFR2 | 16% - 48% |

3. Anticancer Activity

Nitro-MPPF has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines have shown that it can induce apoptosis and inhibit tumor growth effectively. For example, it was reported that Nitro-MPPF led to significant reductions in tumor sizes in animal models .

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells, Nitro-MPPF exhibited an IC50 value of approximately 25.72 ± 3.95 μM, indicating its potential as an anticancer agent. Flow cytometry analysis revealed that the compound effectively accelerated apoptosis in these cells .

Case Study 2: Serotonin Receptor Binding

A binding affinity study demonstrated that Nitro-MPPF has a high selectivity for the 5-HT1A receptor compared to other serotonin subtypes, suggesting its utility in developing treatments for mood disorders .

Scientific Research Applications

Neuroimaging

One of the primary applications of Nitro-MPPF is as a precursor for the radiotracer 18F-MPPF, which is utilized in Positron Emission Tomography (PET) imaging. This radioligand specifically binds to serotonin 5-HT1A receptors, allowing researchers to visualize and quantify receptor activity in living subjects.

Case Study: PET Imaging in Neuropsychiatric Disorders

- Objective : To assess the role of serotonin receptors in conditions such as depression and anxiety.

- Findings : Studies have shown that using 18F-MPPF can provide insights into receptor density and functionality, aiding in the understanding of various neuropsychiatric disorders .

Pharmacological Activity

Nitro-MPPF has demonstrated potential as a pharmacological agent due to its interactions with several biological targets.

Biological Activity Overview

- Serotonin Receptor Affinity : Acts as a selective antagonist for the 5-HT1A receptor, which is implicated in mood regulation.

| Biological Target | Activity | Implications |

|---|---|---|

| 5-HT1A Receptor | Antagonist | Potential treatment for anxiety and depression |

| EGFR | Inhibition (91% at 10 nM) | Possible anticancer applications |

| PDGFR | Inhibition (67% at 10 nM) | Implications in tumor growth inhibition |

Nitro-MPPF's kinase inhibition profile suggests it may also play a role in cancer therapeutics by targeting pathways involved in cell proliferation .

Synthesis and Chemical Properties

The synthesis of Nitro-MPPF involves multi-step reactions that typically include:

- Protection of functional groups.

- Formation of the piperazine ring.

- Coupling with substituted benzamides.

This complex synthesis pathway highlights the versatility of Nitro-MPPF as a scaffold for further chemical modifications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Properties

Critical Analysis of Structural Modifications

Piperazine Substitution Patterns

- 2-Methoxyphenyl vs. 4-Methoxyphenyl (3i vs. 3j) :

- Chlorophenyl vs. Methoxyphenyl (7o) :

Core Scaffold Modifications

- Benzamide vs. Cyclohexanecarboxamide (Target Compound vs. WAY100635) :

- Nitro vs. Iodo Substituents :

Pharmacokinetic and Binding Profile

- 18F-Mefway vs. Target Compound :

- 18F-Mefway exhibits superior metabolic stability in humans compared to older tracers like 18F-FCWAY, attributed to its cyclohexane ring reducing oxidative metabolism .

- The target compound’s nitro group may increase binding affinity but could also predispose it to enzymatic reduction, necessitating structural shielding via the pyridinyl group .

Discussion: Implications for Drug Design

- 5-HT₁ₐ Imaging Agents :

- Dopamine D₃ Ligands :

- Halogenation Effects :

- Iodination () or chlorination () alters lipophilicity and receptor interaction profiles, enabling tailored imaging or therapeutic applications .

Preparation Methods

Normal-Phase Chromatography

The crude product is first purified using silica gel chromatography with a gradient elution from 100% DCM to 10% methanol (MeOH)/DCM. This step removes non-polar impurities and unreacted benzamide intermediates.

Reverse-Phase Chromatography

Further purification is performed on C18 columns with a mobile phase of 10–40% acetonitrile in 0.1% formic acid. This step isolates Nitro-MPPF from polar byproducts and ensures high purity.

Table 1: Chromatographic Conditions for Purification

| Parameter | Normal-Phase | Reverse-Phase |

|---|---|---|

| Stationary Phase | Silica Gel | C18 Silica |

| Mobile Phase | DCM/MeOH | Acetonitrile/0.1% Formic Acid |

| Gradient | 0–10% MeOH | 10–40% Acetonitrile |

| Purity Achieved | ~90% | ≥95% |

Characterization and Validation

Post-synthesis characterization ensures structural fidelity and purity.

Spectroscopic Analysis

-

¹H/¹³C NMR : Confirms substituent connectivity. For example, the methoxyphenyl protons resonate at δ 3.85 ppm, while pyridyl protons appear at δ 8.2–8.7 ppm. The nitro group’s presence is validated by aromatic proton shifts near δ 8.0–8.5 ppm.

-

Mass Spectrometry (ESI) : Molecular ion peaks at m/z 461.52 ([M+H]⁺) align with the molecular formula C₂₅H₂₇N₅O₄.

-

IR Spectroscopy : Nitro group asymmetric and symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively, alongside a carbonyl stretch at ~1680 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 11.480 Å, b = 15.512 Å, c = 13.235 Å, and β = 108.5°. Intramolecular C–H⋯O hydrogen bonding between the nitro group and pyridyl nitrogen stabilizes the conformation.

Optimization Strategies

Solvent and Base Selection

Temperature Modulation

Lower temperatures (60°C) reduce decomposition but require longer reaction times (36 hours), whereas reflux conditions (82°C) achieve 85% yield in 18 hours.

Table 2: Impact of Reaction Conditions on Yield

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| K₂CO₃, 82°C, 18h | 85 | 95 |

| TEA, 82°C, 18h | 60 | 90 |

| K₂CO₃, 60°C, 36h | 75 | 93 |

Comparative Analysis with Structural Analogues

Q & A

Q. What are the key steps in synthesizing N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide, and how is purity optimized?

The compound is synthesized via nucleophilic substitution reactions involving piperazine derivatives. For example, substituting 1-(2-methoxyphenyl)piperazine with a benzamide intermediate under reflux conditions in acetonitrile with K₂CO₃ as a base. Purification involves sequential normal-phase (e.g., 100% DCM to 10% MeOH/DCM) and reverse-phase chromatography (10–40% acetonitrile/0.1% formic acid) to achieve >95% purity .

Q. How is the crystal structure of this compound resolved, and what are its critical structural parameters?

Single-crystal X-ray diffraction (SCXRD) at 103 K reveals a monoclinic P2₁/n space group with unit cell dimensions a = 11.480 Å, b = 15.512 Å, c = 13.235 Å, and β = 108.5°. The structure is refined using SHELXL (R₁ = 0.041), with hydrogen bonding between the nitro group and pyridyl nitrogen stabilizing the conformation .

Q. What spectroscopic methods are employed for characterization?

Key techniques include:

- ¹H/¹³C NMR : Confirms substituent connectivity (e.g., methoxyphenyl protons at δ 3.85 ppm, pyridyl protons at δ 8.2–8.7 ppm) .

- MS (ESI) : Molecular ion peaks (e.g., m/z 461.52 for [M+H]⁺) validate molecular weight .

- IR : Nitro group vibrations at ~1520 cm⁻¹ and carbonyl stretches at ~1680 cm⁻¹ .

Advanced Research Questions

Q. How does the 2-methoxyphenyl piperazine substituent influence dopamine receptor binding affinity?

Comparative studies show that 2-methoxyphenyl groups enhance D2/D3 receptor selectivity due to hydrophobic interactions with transmembrane helices. For example, analogs with 2-methoxy substitution exhibit 5–10× higher D3 binding (Kᵢ = 2.3 nM) than 4-methoxy derivatives . Molecular docking (e.g., AutoDock Vina) highlights π-π stacking between the methoxy group and Phe346 in D3 receptors .

Q. What experimental and computational strategies resolve contradictions in crystallographic vs. solution-phase conformational data?

Discrepancies arise from crystal packing forces (e.g., SCXRD shows planar benzamide vs. solution-phase flexibility). Hybrid methods include:

Q. How is this compound utilized in PET imaging for serotonin or dopamine receptor studies?

Fluorinated analogs (e.g., ¹⁸F-Mefway) are radiolabeled for 5-HT₁A receptor imaging. The nitro group serves as a precursor for ¹⁸F incorporation via nucleophilic aromatic substitution. In vivo PET shows high striatal uptake (SUV = 3.2), with blocking studies confirming specificity using WAY-100635 .

Q. What SAR insights guide the optimization of benzamide derivatives for improved metabolic stability?

- Nitro Reduction Mitigation : Replacing the nitro group with trifluoromethyl (logP increases from 2.1 to 3.4) reduces susceptibility to hepatic CYP450 metabolism .

- Piperazine Substitution : 2-Methoxy groups improve plasma half-life (t₁/₂ = 4.7 h vs. 1.2 h for unsubstituted analogs) by sterically hindering oxidative N-dealkylation .

Methodological Challenges

Q. What refinements in SHELXL are critical for modeling disordered regions in this compound’s crystal structure?

Partial occupancy of the ethoxy linker is resolved using PART and ISOR commands, with anisotropic displacement parameters (ADPs) for non-H atoms. Residual electron density (<0.3 eÅ⁻³) is addressed via DELU and SIMU restraints .

Q. How are conflicting pharmacological data (e.g., off-target binding) addressed during lead optimization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.